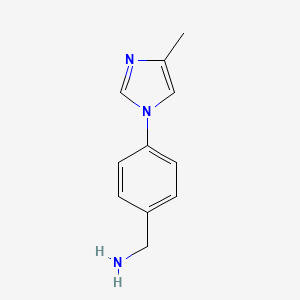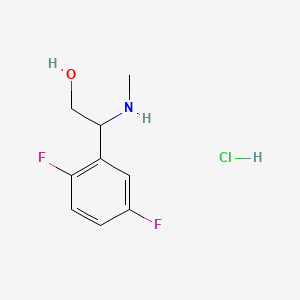![molecular formula C13H17ClN2O3 B13468049 methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride](/img/structure/B13468049.png)
methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride is a chemical compound with a complex structure that includes a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride typically involves multiple steps. One common approach is to start with the tetrahydroisoquinoline core, which can be synthesized through Pictet-Spengler condensation. The formamido group is then introduced via formylation, and the ester group is added through esterification reactions. The final hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can lead to a wide range of products depending on the substituents introduced.
Scientific Research Applications
Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This can lead to various physiological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-4-yl]formamido}acetate hydrochloride
- Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride
Uniqueness
Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride is unique due to its specific formamido group, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds that may lack this functional group or have it in a different position.
Properties
Molecular Formula |
C13H17ClN2O3 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
methyl 2-[[(3R)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]acetate;hydrochloride |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-18-12(16)8-15-13(17)11-6-9-4-2-3-5-10(9)7-14-11;/h2-5,11,14H,6-8H2,1H3,(H,15,17);1H/t11-;/m1./s1 |
InChI Key |
WIRORAOTMZPAEO-RFVHGSKJSA-N |
Isomeric SMILES |
COC(=O)CNC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl |
Canonical SMILES |
COC(=O)CNC(=O)C1CC2=CC=CC=C2CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13467967.png)





![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride](/img/structure/B13467984.png)

![4-[(Dimethylamino)methyl]oxan-4-amine](/img/structure/B13467991.png)
![Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13468003.png)
![2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine](/img/structure/B13468011.png)
![Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13468017.png)
![1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)

